
6-Bromo-N1,N1-dimethylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N1,N1-dimethylbenzene-1,2-diamine typically involves the bromination of N1,N1-dimethylbenzene-1,2-diamine. One common method is the reaction of N1,N1-dimethylbenzene-1,2-diamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N1,N1-dimethylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 6-hydroxy-N1,N1-dimethylbenzene-1,2-diamine, while oxidation with potassium permanganate can produce corresponding quinones .
Applications De Recherche Scientifique
6-Bromo-N1,N1-dimethylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with only one dimethylamino group, affecting its chemical properties and reactivity.
Uniqueness
6-Bromo-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and two dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
3-bromo-2-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 |
Clé InChI |
KIEJLTXSYAIMOS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
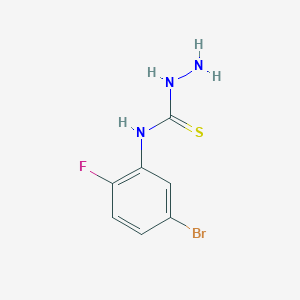
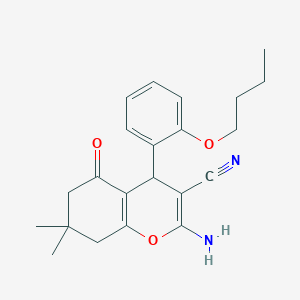
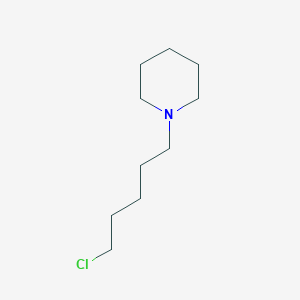
![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
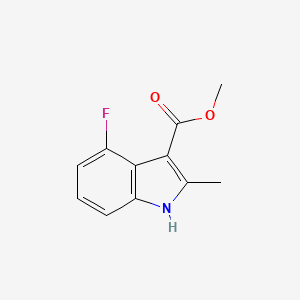

![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)
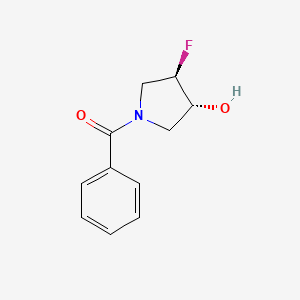


![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
